molecular formula C17H24O3S B4289270 2-(butylsulfinyl)cyclohexyl benzoate

2-(butylsulfinyl)cyclohexyl benzoate

Cat. No. B4289270
M. Wt: 308.4 g/mol
InChI Key: MJWQPVCTXDHHDO-UHFFFAOYSA-N
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Description

2-(Butylsulfinyl)cyclohexyl benzoate, also known as BSCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSCB is a sulfoxide derivative of cyclohexyl benzoate and is known for its unique chemical properties that make it useful in the synthesis of various compounds.

Scientific Research Applications

2-(butylsulfinyl)cyclohexyl benzoate has found significant applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 2-(butylsulfinyl)cyclohexyl benzoate has been used in the synthesis of various compounds that have shown promising results in preclinical studies. For example, 2-(butylsulfinyl)cyclohexyl benzoate has been used in the synthesis of compounds that inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 2-(butylsulfinyl)cyclohexyl benzoate is not fully understood. However, it is believed that 2-(butylsulfinyl)cyclohexyl benzoate exerts its effects by modulating the activity of certain enzymes and signaling pathways in cells. 2-(butylsulfinyl)cyclohexyl benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(butylsulfinyl)cyclohexyl benzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
2-(butylsulfinyl)cyclohexyl benzoate has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. 2-(butylsulfinyl)cyclohexyl benzoate has also been shown to improve glucose metabolism and reduce insulin resistance in animal models. Additionally, 2-(butylsulfinyl)cyclohexyl benzoate has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

2-(butylsulfinyl)cyclohexyl benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in the synthesis of various compounds. 2-(butylsulfinyl)cyclohexyl benzoate is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(butylsulfinyl)cyclohexyl benzoate has some limitations. It is relatively expensive compared to other chemicals, which may limit its use in some experiments. Additionally, 2-(butylsulfinyl)cyclohexyl benzoate has low solubility in water, which may limit its use in some biological assays.

Future Directions

There are several future directions for the research on 2-(butylsulfinyl)cyclohexyl benzoate. One potential direction is the synthesis of new compounds using 2-(butylsulfinyl)cyclohexyl benzoate as a starting material. These compounds could be tested for their potential applications in various fields, including medicine, agriculture, and materials science. Another potential direction is the investigation of the mechanism of action of 2-(butylsulfinyl)cyclohexyl benzoate. Further research is needed to fully understand how 2-(butylsulfinyl)cyclohexyl benzoate exerts its effects on cells and tissues. Finally, future research could focus on the development of new methods for the synthesis of 2-(butylsulfinyl)cyclohexyl benzoate and its derivatives, which could lead to more efficient and cost-effective production of these compounds.

properties

IUPAC Name

(2-butylsulfinylcyclohexyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3S/c1-2-3-13-21(19)16-12-8-7-11-15(16)20-17(18)14-9-5-4-6-10-14/h4-6,9-10,15-16H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQPVCTXDHHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1CCCCC1OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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